PF-04701475

Catalog No.
S539118
CAS No.
1488407-52-8
M.F
C17H24FN3O3S
M. Wt
369.4554
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04701475

CAS Number

1488407-52-8

Product Name

PF-04701475

IUPAC Name

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.4554

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

Solubility

Soluble in DMSO

Synonyms

PF-04701475

Description

The exact mass of the compound PF-04701475 is 369.1522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Research suggests that PF-04701475 works by increasing the gating efficiency of AMPARs, leading to a potentiation of the AMPAR-mediated synaptic transmission []. This mechanism is of interest for the development of therapeutic agents for neurological disorders characterized by AMPAR dysfunction.

Here are some specific areas of scientific research application for PF-04701475:

  • Schizophrenia

    AMPAR dysfunction has been implicated in the pathophysiology of schizophrenia. Studies have explored the potential of PF-04701475 to improve cognitive function and positive and negative symptoms in patients with schizophrenia.

  • Depression

    Preclinical research suggests that PF-04701475 may have antidepressant-like effects. Studies have investigated its potential to enhance synaptic plasticity and improve mood regulation.

  • Cognitive Impairment

    AMPAR dysfunction is also associated with age-related cognitive decline and Alzheimer's disease. Research is ongoing to evaluate the potential of PF-04701475 to improve cognitive function in these conditions.

PF-04701475 is a chemical compound with the molecular formula C17_{17}H24_{24}FN3_3O3_3S and a molecular weight of 369.4554 g/mol. It is classified as a sulfonamide and features a complex structure that includes a dihydroisoxazole moiety, a fluorophenyl group, and a pyrrolidinyl substituent. The compound is primarily known for its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, which are critical in mediating excitatory neurotransmission in the central nervous system.

, including:

  • Oxidation: This can lead to the formation of oxidized derivatives under specific conditions.
  • Reduction: The compound can be reduced to yield various reduced products.
  • Substitution: Substitution reactions can occur at the aromatic ring, allowing for the introduction of different substituents.
  • Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, resulting in its breakdown.

PF-04701475 exhibits significant biological activity by acting as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. This modulation enhances the receptor's sensitivity to glutamate, thereby increasing excitatory neurotransmission. Research indicates its potential therapeutic applications in neurological disorders, including Alzheimer's disease and epilepsy, where modulation of excitatory signaling pathways may provide beneficial effects .

The synthesis of PF-04701475 involves several key steps:

  • Formation of the Isoxazole Ring: This is accomplished through a cyclization reaction involving appropriate precursors.
  • Introduction of the Fluorophenyl Group: A fluorinated aromatic compound is coupled to the isoxazole ring.
  • Attachment of the Pyrrolidinyl Group: This step involves a substitution reaction where the pyrrolidinyl group is introduced to the aromatic ring.
  • Sulfonamide Formation: The final step involves forming the sulfonamide linkage, completing the synthesis of PF-04701475 .

PF-04701475 has diverse applications across various fields:

  • Chemistry: Used as a tool compound for studying α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation.
  • Biology: Employed in research to elucidate the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in biological processes.
  • Medicine: Investigated for potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and epilepsy.
  • Industry: Utilized in drug development targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

Studies on PF-04701475 have focused on its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. As a positive allosteric modulator, it binds to sites distinct from the glutamate binding site, enhancing receptor sensitivity and excitatory neurotransmission. These interactions are critical for understanding its potential therapeutic applications in neurological disorders.

Several compounds share structural or functional similarities with PF-04701475. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
AMPAR ModulatorsTypically contain isoxazole or similar heterocyclesVarying degrees of selectivity and potency
Cyclic SulfonamidesContain cyclic sulfonamide structuresDifferent pharmacokinetic profiles
Fluorinated Phenyl CompoundsIncorporate fluorinated aromatic groupsEnhanced metabolic stability

Similar Compounds

  • NS1209: Another positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, known for its neuroprotective properties.
  • LY392098: A compound that also targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors but differs in structure and potency.
  • S18986: A selective modulator with distinct binding characteristics compared to PF-04701475.

PF-04701475 stands out due to its specific structural features and its targeted modulation of excitatory neurotransmission pathways, which may offer unique therapeutic benefits compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

369.1522

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types